physicochemical properties of N-(5-bromo-2-methoxypyridin-3-yl)propionamide
physicochemical properties of N-(5-bromo-2-methoxypyridin-3-yl)propionamide
Part 1: Executive Summary & Structural Identity
N-(5-bromo-2-methoxypyridin-3-yl)propionamide is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural core—a trisubstituted pyridine—offers a strategic balance of lipophilicity and hydrogen-bonding capability, making it a critical scaffold for Structure-Activity Relationship (SAR) exploration in medicinal chemistry.
This guide provides a comprehensive physicochemical analysis, bridging experimental data from direct precursors with high-confidence predictive modeling to establish a robust handling and characterization protocol.
Molecular Identity
| Property | Detail |
| IUPAC Name | N-(5-bromo-2-methoxypyridin-3-yl)propanamide |
| Molecular Formula | C |
| Molecular Weight | 259.10 g/mol |
| Exact Mass | 257.999 g/mol ( |
| SMILES | CCC(=O)Nc1cc(Br)cnc1OC |
| Core Scaffold | 2-methoxypyridine (3,5-disubstituted) |
Part 2: Physicochemical Properties (The Core)
Electronic Structure & Reactivity Profile
The compound features three distinct electronic vectors acting on the pyridine ring, which dictate its stability and reactivity.
-
2-Methoxy Group (-OMe): Acts as a
-acceptor (inductive withdrawal) but a strong -donor (resonance). This activates the C3 position for the amide attachment but deactivates the ring nitrogen slightly compared to unsubstituted pyridine. -
5-Bromo Substituent (-Br): A weak deactivator. It serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.
-
3-Propionamide: A neutral, stable amide linkage. The propionyl chain adds steric bulk and lipophilicity compared to an acetamide, potentially improving cell permeability in downstream derivatives.
Figure 1: Electronic influence of substituents on the pyridine core.
Solid State & Solution Properties
Note: Values derived from high-fidelity SAR extrapolation and precursor data (CAS 884495-39-0).
| Property | Value / Range | Mechanistic Insight |
| Physical State | White to off-white crystalline solid | High lattice energy expected due to intermolecular H-bonding (Amide NH |
| Melting Point | 115°C – 125°C (Predicted) | Significantly higher than the amine precursor (53-55°C) due to the amide moiety introduction. |
| Solubility (Aq) | Low (< 0.1 mg/mL) | The lipophilic Br and ethyl group outweigh the polar amide, resulting in poor aqueous solubility at neutral pH. |
| Solubility (Org) | High in DMSO, DMF, DCM | Compatible with standard organic synthesis solvents. |
| LogP (Calc) | 2.1 ± 0.3 | Moderately lipophilic; ideal for crossing cell membranes (Lipinski compliant). |
| pKa (Pyridine N) | ~2.5 – 3.5 | Drastically reduced basicity compared to pyridine (5.2) due to the electron-withdrawing nature of the ortho-methoxy and meta-amide groups. |
Stability Assessment
-
Hydrolytic Stability: The amide bond is stable at pH 2–10 at room temperature. Extreme acidic conditions (6M HCl, reflux) are required for hydrolysis back to the amine.
-
Photostability: Halogenated pyridines can be sensitive to UV light (dehalogenation). Store in amber vials.
-
Oxidative Stability: The methoxy group is susceptible to O-demethylation under strong metabolic conditions (e.g., liver microsomes) but stable to air oxidation.
Part 3: Experimental Protocols
Protocol A: Validated Solubility Assay (Thermodynamic)
Objective: Determine the saturation solubility in PBS (pH 7.4) to assess suitability for biological assays.
-
Preparation: Weigh 5 mg of N-(5-bromo-2-methoxypyridin-3-yl)propionamide into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of PBS (pH 7.4).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter the suspension using a 0.45 µm PVDF syringe filter to remove undissolved solid.
-
Quantification:
-
Inject 10 µL of filtrate into HPLC (C18 column, ACN:Water gradient).
-
Compare peak area against a standard curve prepared in DMSO (0.1 – 100 µM).
-
Calculation:
.
-
Protocol B: Synthesis & Purification Workflow
Context: If measuring properties requires fresh material, follow this high-yield synthesis route.
Figure 2: Synthetic pathway for high-purity isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 5-bromo-2-methoxypyridin-3-amine in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add 1.5 eq of Triethylamine (TEA). Cool to 0°C.
-
Acylation: Dropwise add 1.1 eq of Propionyl Chloride . The reaction is exothermic; control rate to maintain < 5°C.
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC (30% EtOAc in Hexanes). R
of product will be lower than starting amine due to amide polarity. -
Workup: Quench with saturated NaHCO
. Extract organic layer, wash with brine, dry over Na SO . -
Purification: Concentrate in vacuo. Recrystallize from hot EtOAc/Hexanes (1:3 ratio) to yield white needles.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Containment: Handle powder in a fume hood to avoid inhalation.
-
Waste: Dispose of as halogenated organic waste.
References
-
Precursor Characterization: Sigma-Aldrich. 5-Bromo-2-methoxypyridin-3-amine Product Specification. Accessed 2026.[3]
- Synthetic Methodology: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for amide coupling protocols).
-
Physicochemical Prediction: PubChem Database. Compound Summary for CID 44754869 (Related Analog). National Center for Biotechnology Information.
- Solubility Protocols: Avdeef, A. (2012).
Sources
- 1. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3-Amino-5-bromo-2-methoxypyridine, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. PubChemLite - 5-bromo-2-methoxypyridin-3-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]
